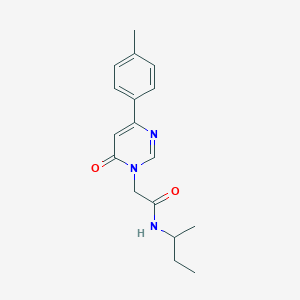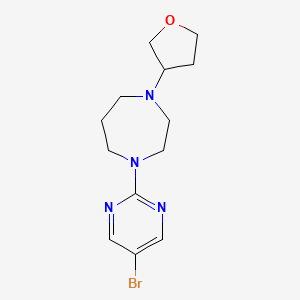
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRD is a diazepane-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
科学的研究の応用
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been studied extensively due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis.
作用機序
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and repair. It has also been found to inhibit the activity of HIV reverse transcriptase, which is involved in the replication of the virus.
Biochemical and Physiological Effects:
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has also been found to have an effect on the immune system by modulating the activity of certain immune cells.
実験室実験の利点と制限
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily assessed using various techniques. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane. One potential direction is to study its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis. Another potential direction is to study its mechanism of action in more detail to better understand its effects on various cellular processes. Additionally, further research is needed to assess the safety and efficacy of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane in vivo.
合成法
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is a diazepane-based compound that has been synthesized using different methods. One of the most common methods for synthesizing 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is the reaction of 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylic acid with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBJJYLHDXIYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

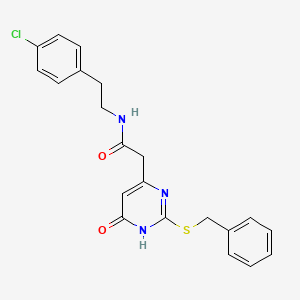
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)
![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)

![3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694780.png)
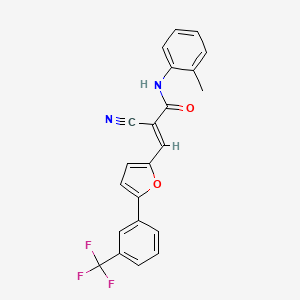
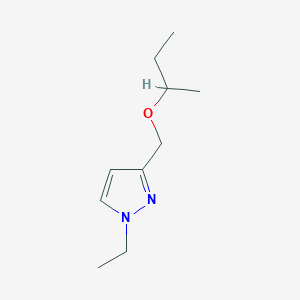
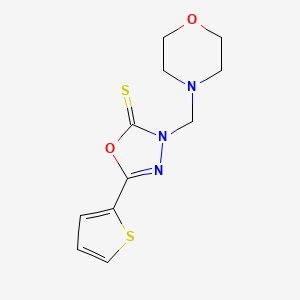
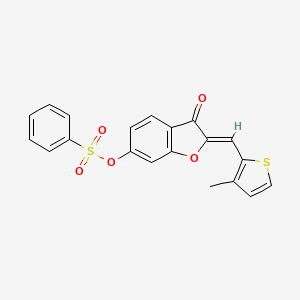

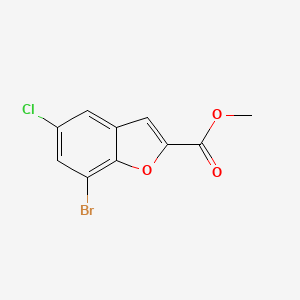
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)
